tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate: is a chemical compound that features a tert-butyl carbamate protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in a dichloromethane (DCM) solvent system.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after removal of the Boc protecting group.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound can be used in the development of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs, where the carbamate group can be cleaved in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer chemistry and the production of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl carbamate group provides steric protection, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, forming stable carbamate linkages
Properties
CAS No. |
2679949-33-6 |
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Molecular Formula |
C11H18BrNO3 |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-9(7-4-5-7)8(14)6-12/h7,9H,4-6H2,1-3H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
LEKRLKCHSGLNOR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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